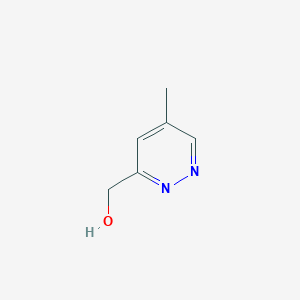

(5-Methylpyridazin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyridazin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-2-6(4-9)8-7-3-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCGESDHTKTANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303985 | |

| Record name | 3-Pyridazinemethanol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788044-13-2 | |

| Record name | 3-Pyridazinemethanol, 5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinemethanol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Methylpyridazin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system is a "privileged structure" in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, acting as GABA-A receptor antagonists, kinase inhibitors, and agents targeting neurodegenerative diseases.[1] (5-Methylpyridazin-3-yl)methanol, in particular, serves as a key building block for the synthesis of more complex molecules in drug discovery and development. This guide provides a detailed exploration of a primary synthetic route to this valuable intermediate, focusing on the reduction of a carboxylic acid ester precursor.

Synthetic Strategy: From Ester to Alcohol

A common and effective method for the synthesis of this compound involves the reduction of a corresponding pyridazine-3-carboxylic acid ester. This transformation is a fundamental reaction in organic synthesis, and several reagents can accomplish this reduction. The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired selectivity, and reaction conditions.[2][3]

Core Reaction Pathway

The central transformation in this synthesis is the reduction of an ester to a primary alcohol. This is typically achieved using a metal hydride reagent.

Caption: General reaction scheme for the synthesis of this compound.

Recommended Synthetic Protocol: Reduction of Methyl 5-methylpyridazine-3-carboxylate

This section details a robust and widely applicable protocol for the synthesis of this compound via the reduction of its methyl ester precursor.

Methodology: Metal Hydride Reduction

Metal hydrides are powerful reducing agents capable of converting esters to primary alcohols.[4] Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation due to its high reactivity.[2][5] However, for substrates with sensitive functional groups, milder reducing agents like sodium borohydride in the presence of an activating agent, or diisobutylaluminum hydride (DIBAL-H) may be preferred.[2][3]

Experimental Protocol: LiAlH₄ Reduction

This protocol outlines the reduction of methyl 5-methylpyridazine-3-carboxylate using lithium aluminum hydride.

Materials and Equipment:

-

Methyl 5-methylpyridazine-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and purification

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve methyl 5-methylpyridazine-3-carboxylate (1.0 equivalent) in anhydrous THF in a separate flask. Slowly add this solution to the LiAlH₄ suspension via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess LiAlH₄ by slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water. A common quenching procedure is the Fieser workup (adding 'x' mL of water, 'x' mL of 15% NaOH, and '3x' mL of water for every 'x' g of LiAlH₄ used). This should result in a granular precipitate that is easy to filter.

-

Workup: Alternatively, the reaction can be quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at 0 °C, followed by stirring until the aqueous and organic layers are clear.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.

Data Summary

| Parameter | Value | Reference |

| Starting Material | Methyl 5-methylpyridazine-3-carboxylate | N/A |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [2][5] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | N/A |

| Reaction Temperature | 0 °C to Room Temperature | N/A |

| Typical Yield | 70-90% (after purification) | Varies |

| Purity | >95% (by NMR and LC-MS) | [6] |

Causality and Experimental Choices

-

Choice of Reducing Agent: LiAlH₄ is a potent, non-selective reducing agent.[2] Its use is appropriate when the ester is the primary reducible functional group. If other sensitive groups like nitro or cyano groups are present, milder or more selective reagents would be necessary.[3] For instance, catalytic hydrogenation is generally ineffective for reducing esters but can reduce nitriles.[7]

-

Anhydrous Conditions: Metal hydride reductions must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The solvent and glassware must be thoroughly dried to prevent quenching of the reagent and potential hazards.

-

Controlled Addition at Low Temperature: The exothermic nature of the reaction between LiAlH₄ and the ester necessitates slow addition of the substrate at a low temperature (0 °C). This helps to control the reaction rate and prevent side reactions.

-

Quenching Procedure: The Fieser workup or the use of Rochelle's salt are standard procedures to safely decompose the excess hydride and the aluminum salts formed during the reaction, facilitating the isolation of the product.

Self-Validating Systems and Trustworthiness

The described protocol is a well-established and reliable method for the reduction of esters. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of the starting material to the product. The final product can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.[8]

Advanced and Alternative Synthetic Routes

While the reduction of a pre-formed pyridazine ester is a primary route, other strategies for the synthesis of pyridazine derivatives exist. These can involve the construction of the pyridazine ring itself from acyclic precursors.[9][10] For instance, the reaction of 1,4-dicarbonyl compounds with hydrazine can yield dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine.[10]

Caption: Comparison of the primary synthetic route with an alternative ring synthesis strategy.

The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the overall synthetic strategy for the target molecule.

Conclusion

The synthesis of this compound via the reduction of its corresponding methyl ester is a reliable and efficient method. This guide has provided a detailed protocol, an explanation of the underlying chemical principles, and a discussion of alternative approaches. By understanding the nuances of the experimental procedure and the rationale behind the choice of reagents and conditions, researchers can confidently and safely synthesize this important building block for application in drug discovery and development.

References

- Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

- Lirias. (n.d.).

- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu

- A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021, April 17). PMC - NIH.

- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.

- This compound. (n.d.).

- Ester to Alcohol - Common Conditions. (n.d.).

- Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester. (n.d.).

- How to reduce carboxylic group to alcohol with nitro group untouched? (2013, February 21).

- Rutner, H., & Spoerri, P. E. (n.d.). Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters. Synthesis of Pyrazinealdehyde from Methyl Pyrazionate.

- Pyridazine. (n.d.).

- (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777. (n.d.). PubChem.

- Alawaed, A. A., & Hamann, H. J. (2022, November 15).

- This compound [1788044-13-2]. (n.d.). King-Pharm.

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Research Article Biological and Molecular Chemistry.

- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv

- Selective Enzymatic Reduction of Aldehydes. (n.d.). MDPI.

- 627525-69-3|(5-Methoxypyridazin-3-yl)methanol. (n.d.). BLD Pharm.

- Carboxylic Derivatives - Reduction (Catalytic Reduction). (2023, January 22). Chemistry LibreTexts.

- Alawaed, A. A., & Hamann, H. J. (2022, November 15).

- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (n.d.). Portal de la Investigación.

- [5-(Trifluoromethyl)pyridazin-3-yl]methanol | C6H5F3N2O | CID 177797549. (n.d.). PubChem.

- 37444-46-5|Pyridazin-3-ylmethanol. (n.d.). BLD Pharm.

- Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. (n.d.). PubMed.

- LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. (2011, November 11). Master Organic Chemistry.

- Zolpidem. (n.d.). Wikipedia.

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labsolu.ca [labsolu.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. biolmolchem.com [biolmolchem.com]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. Pyridazine synthesis [organic-chemistry.org]

An In-depth Technical Guide to (5-Methylpyridazin-3-yl)methanol (CAS No. 1788044-13-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Pyridazine Scaffolds in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered substantial interest in the field of medicinal chemistry. Its unique electronic properties and ability to serve as a versatile scaffold for molecular elaboration have positioned it as a "privileged structure" in the design of novel therapeutic agents. (5-Methylpyridazin-3-yl)methanol, a key exemplar of this class, represents a valuable building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and potential applications in drug discovery, offering a critical resource for researchers engaged in the development of next-generation pharmaceuticals. The pyridazine core's capacity for hydrogen bonding and its influence on pharmacokinetic profiles make it an attractive moiety for enhancing the drug-like properties of lead compounds.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical characteristics of this compound is fundamental to its application in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1788044-13-2 | [2] |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC1=CC(=NN=C1)CO | [4] |

| Purity | Typically ≥97% | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic disconnections. A plausible and commonly employed synthetic route involves the reduction of a corresponding carbonyl or carboxyl derivative at the 3-position of the 5-methylpyridazine core.

Proposed Synthetic Pathway: Reduction of a Precursor

A logical synthetic approach would involve the initial synthesis of a suitable precursor, such as 5-methylpyridazine-3-carbaldehyde or a 5-methylpyridazine-3-carboxylic acid ester, followed by a selective reduction of the carbonyl or ester functionality to the primary alcohol.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis methodologies for the reduction of a pyridazine carbaldehyde.

Step 1: Synthesis of 5-Methylpyridazine-3-carbaldehyde (Intermediate 3)

This intermediate can be prepared from 3-chloro-5-methylpyridazine via various methods, including cyanation followed by reduction.

Step 2: Reduction to this compound (Target Molecule)

-

Reaction Setup: To a solution of 5-methylpyridazine-3-carbaldehyde (1.0 eq) in methanol at 0 °C under an inert atmosphere, add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the pyridazine ring. The hydroxyl moiety can undergo a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions. The pyridazine ring itself can be susceptible to nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups, or can be involved in metal-catalyzed cross-coupling reactions.

Caption: Key reaction pathways for the derivatization of this compound.

Applications in Drug Discovery and Development

Pyridazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[9][10] this compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The methyl and hydroxymethyl groups offer sites for further chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties.

| Therapeutic Area | Target/Mechanism of Action (of related pyridazines) | Reference |

| Oncology | Kinase inhibition (e.g., VEGFR, p38 MAP kinase) | [1] |

| Inflammation | Inhibition of pro-inflammatory cytokine production | [10] |

| Infectious Diseases | Antibacterial and antifungal activity | [1] |

| Cardiovascular Diseases | Antihypertensive effects | [9] |

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While specific toxicity data for this compound is not extensively documented, it is prudent to treat it as a potentially hazardous substance. General laboratory safety practices should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.

-

Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science Publishers.

-

1 H and 13 C NMR spectroscopic data for compound 16 in methanol-d4. ResearchGate.

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health.

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.

-

This compound. Google Shopping.

-

1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... ResearchGate.

-

Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.

-

Methanol(67-56-1) 13C NMR spectrum. ChemicalBook.

-

This compound. Google Shopping.

-

This compound (C007B-369811). Cenmed Enterprises. methanol-c007b-369811.html)

Sources

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. labsolu.ca [labsolu.ca]

- 4. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]

- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (5-Methylpyridazin-3-yl)methanol

Introduction

(5-Methylpyridazin-3-yl)methanol is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyridazine core is a prevalent motif in a range of biologically active molecules. This guide provides a detailed exploration of the viable synthetic strategies for preparing this target molecule, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic rationale behind preferred routes, offer step-by-step protocols, and present a comparative analysis to aid in selecting the most appropriate method based on laboratory or process scale requirements.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical approach to any synthesis begins with retrosynthesis—a method of deconstructing the target molecule to identify potential precursors. For this compound, two primary C-C bond disconnections at the C3 position of the pyridazine ring are most logical.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary strategic pathways:

-

Strategy A: Formylation and Reduction. This route involves the introduction of a formyl group (-CHO) onto a pre-formed 5-methylpyridazine ring, followed by its reduction to the hydroxymethyl group (-CH₂OH).

-

Strategy B: Oxidation and Reduction. This alternative involves the oxidation of a methyl group at the C3 position to a carboxylic acid (-COOH), which is then subsequently reduced to the target alcohol.

This guide will focus on these two strategies, evaluating them based on the availability of starting materials, reaction efficiency, and operational simplicity.

Strategy A: Synthesis via Formylation of 3-Chloro-5-methylpyridazine

This is arguably the most direct and well-documented route, utilizing the commercially available and reactive starting material, 3-chloro-5-methylpyridazine. The strategy unfolds in two distinct, high-yielding steps.

Conceptual Workflow

Caption: Workflow for Strategy A.

Step 1: Palladium-Catalyzed Formylation

The first step involves a palladium-catalyzed carbonylation reaction. Here, the chloro-substituent at the C3 position is replaced with a formyl group.

-

Expertise & Experience: The choice of a palladium catalyst is critical for activating the C-Cl bond towards carbonylation. While carbon monoxide gas is a traditional C1 source, using a solid source like paraformaldehyde is operationally simpler and safer for lab-scale synthesis. The base (potassium carbonate) is essential to neutralize the HCl generated in situ, preventing catalyst deactivation and side reactions. The reaction is documented in patent literature, demonstrating its industrial viability[1].

Detailed Experimental Protocol: Synthesis of 5-Methylpyridazine-3-carbaldehyde [1]

-

Reagent Setup: To a sealed reaction vessel, add 3-chloro-5-methylpyridazine (1.0 eq), paraformaldehyde (2.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the vessel to achieve a suitable concentration (e.g., 0.5 M).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

-

Reaction: Heat the mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 5-methylpyridazine-3-carbaldehyde.

Step 2: Selective Reduction of the Aldehyde

The second step is the reduction of the intermediate aldehyde to the primary alcohol.

-

Expertise & Experience: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, which is a key advantage. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce the pyridazine ring itself, ensuring high chemoselectivity.[2][3] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to furnish the final alcohol product.[4][5]

Detailed Experimental Protocol: Synthesis of this compound [1]

-

Dissolution: Dissolve 5-methylpyridazine-3-carbaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor for the disappearance of the starting material by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or acetone to destroy excess NaBH₄.

-

Work-up and Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Dilute the residue with water and extract with ethyl acetate. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to provide the crude this compound, which can be further purified if necessary.

Strategy B: Synthesis via Oxidation of a Methyl Precursor

This alternative route approaches the target from a different precursor, 5-methylpyridazine-3-carboxylic acid. This strategy hinges on the ability to selectively oxidize a methyl group on the pyridazine ring and then reduce the resulting carboxylic acid.

Step 1: Synthesis of 5-Methylpyridazine-3-carboxylic acid

The synthesis of the key carboxylic acid intermediate is not as direct as the formylation route. A plausible method, extrapolated from analogous syntheses, involves the oxidation of a suitable methyl-substituted pyridazine. For instance, a related compound, 6-chloropyridazine-3-carboxylic acid, can be prepared by oxidizing 3-chloro-6-methylpyridazine with a strong oxidizing agent like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid[6].

Hypothetical Protocol: Synthesis of 5-Methylpyridazine-3-carboxylic acid

-

Reaction Setup: To a solution of concentrated sulfuric acid, carefully add the starting material (e.g., 3,5-dimethylpyridazine) while cooling in an ice bath.

-

Oxidant Addition: Add a strong oxidizing agent such as KMnO₄ (multiple equivalents) portion-wise, maintaining a controlled temperature.

-

Reaction: Allow the reaction to proceed at an elevated temperature (e.g., 50-80 °C) for several hours until the starting material is consumed.

-

Work-up: Cool the reaction and pour it onto ice. The product may precipitate or require extraction with an organic solvent. Further purification would be necessary.

-

Trustworthiness: This step presents significant challenges. The oxidation conditions are harsh and may lead to low yields or over-oxidation and ring degradation. Selectivity between two methyl groups (if starting from 3,5-dimethylpyridazine) would also be a major issue, leading to a mixture of products that are difficult to separate.

Step 2: Reduction of the Carboxylic Acid

The reduction of a carboxylic acid to a primary alcohol requires a more potent reducing agent than NaBH₄.

-

Expertise & Experience: Lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are the standard reagents for this transformation. LiAlH₄ is highly reactive and non-selective, requiring strictly anhydrous conditions and careful handling. Borane offers better selectivity for carboxylic acids in the presence of other reducible groups like esters, but it is also moisture-sensitive. This step adds complexity and safety considerations compared to the NaBH₄ reduction in Strategy A.

Comparative Analysis of Synthetic Strategies

| Parameter | Strategy A (Formylation Route) | Strategy B (Oxidation Route) |

| Starting Material | 3-Chloro-5-methylpyridazine | 3,5-Dimethylpyridazine (hypothetical) |

| Availability | Commercially available | Less common, may require synthesis |

| Number of Steps | 2 | 2 |

| Key Reagents | Pd(OAc)₂, PPh₃, NaBH₄ | KMnO₄, H₂SO₄, LiAlH₄ or BH₃·THF |

| Reaction Conditions | Step 1: High temp. Step 2: Mild. | Step 1: Harsh (strong acid/oxidant). Step 2: Anhydrous, reactive. |

| Selectivity & Yield | Generally high yield and selectivity. | Potentially low yield and poor selectivity in the oxidation step. |

| Safety & Handling | Requires handling of Pd catalyst. | Involves strong oxidants and highly reactive, pyrophoric hydrides. |

| Overall Feasibility | High. Proven, reliable, and scalable. | Low. Hypothetical, challenging, and likely inefficient. |

Conclusion and Recommendation

Based on this in-depth analysis, Strategy A, the formylation of 3-chloro-5-methylpyridazine followed by sodium borohydride reduction, is the unequivocally recommended pathway for the synthesis of this compound. This route benefits from a readily available starting material, proceeds under well-defined and reproducible conditions, and utilizes selective reagents that ensure a high yield of the desired product. The two-step process is robust, scalable, and avoids the harsh, non-selective conditions and hazardous reagents associated with the hypothetical oxidation route. For researchers and drug development professionals requiring reliable access to this important building block, the formylation strategy represents the most efficient and practical approach.

References

- Patent WO2012139983A1. Preparation of (5-methylpyridazin-3-yl)

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

-

Organic Chemistry Portal. Sodium Borohydride. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Facile Synthesis of Some NovelPyrido[3', 2': 4, 5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Prospective Crystal Structure of (5-Methylpyridazin-3-yl)methanol: A Methodological Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships and designing novel therapeutics. This guide presents a comprehensive, prospective analysis of the crystal structure determination of (5-Methylpyridazin-3-yl)methanol. In the absence of published experimental data for this specific molecule, this whitepaper serves as a detailed methodological protocol, from synthesis and crystallization to data acquisition and structural refinement. It further anticipates key structural features based on analogous pyridazine derivatives and outlines a self-validating system of experimental and computational approaches to ensure the integrity of the results.

Introduction: The Significance of Pyridazine Derivatives in Drug Discovery

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These nitrogen-containing heterocycles are known to exhibit properties including, but not limited to, anti-proliferative, anti-inflammatory, and antimicrobial effects.[1][2] The functionalization of the pyridazine ring, as in the case of this compound, allows for fine-tuning of its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles.

The determination of the precise crystal structure of this compound is a critical step in its development as a potential drug candidate or a key intermediate. An understanding of its solid-state conformation, intermolecular interactions, and packing motifs provides invaluable insights for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

-

Rational Drug Design: Guiding the design of more potent and selective analogs.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can impact solubility, stability, and bioavailability.

-

In Silico Docking Studies: Providing an accurate ligand conformation for computational modeling of protein-ligand interactions.

This guide will provide a robust framework for the experimental determination and analysis of the crystal structure of this compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

A reliable synthetic route and effective crystallization strategy are the cornerstones of obtaining high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

While various synthetic routes to pyridazine derivatives exist, a plausible and scalable method for the synthesis of this compound is proposed. The choice of this pathway is guided by the availability of starting materials and the reliability of the chemical transformations.[3]

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Step 1: Condensation: React a suitable 1,4-dicarbonyl compound with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux to form the dihydropyridazine intermediate.

-

Step 2: Aromatization: The dihydropyridazine is then oxidized to the corresponding pyridazine using an appropriate oxidizing agent (e.g., bromine in acetic acid or air oxidation).

-

Step 3: Reduction: The ester functionality on the pyridazine ring is selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in a suitable solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound. The purity and identity of the compound should be confirmed by NMR, mass spectrometry, and elemental analysis.

Crystallization Methodologies

The growth of single crystals of sufficient size and quality is often the most challenging step. A systematic screening of crystallization conditions is crucial.

Table 1: Crystallization Techniques for this compound

| Technique | Description | Solvent Systems to Screen | Rationale |

| Slow Evaporation | A solution of the compound is allowed to evaporate slowly at a constant temperature. | Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, and binary mixtures. | Simple and effective for many organic compounds. The choice of solvent will influence crystal packing. |

| Vapor Diffusion | A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. | Inner Vial: Dichloromethane, Ethyl Acetate. Outer Chamber: Hexane, Pentane, Diethyl Ether. | Allows for a gradual decrease in solubility, promoting slow crystal growth. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. | Toluene, Dioxane, Dimethylformamide. | Exploits the temperature dependence of solubility. |

Experimental Protocol: Crystallization Screening

-

Prepare a concentrated solution of purified this compound in a chosen solvent.

-

Dispense the solution into small vials.

-

Set up parallel experiments for each crystallization technique outlined in Table 1.

-

Monitor the vials for crystal growth over several days to weeks.

-

Once crystals appear, they should be carefully harvested and examined under a microscope.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Diagram of the X-ray Diffraction Workflow:

Sources

An In-depth Technical Guide to the Solubility of (5-Methylpyridazin-3-yl)methanol in Organic Solvents

Abstract

(5-Methylpyridazin-3-yl)methanol is a heterocyclic building block of increasing interest in medicinal chemistry and materials science. A fundamental understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for its quantitative determination, and guidance on the interpretation of solubility data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of this and structurally related compounds.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol [1], is a bifunctional molecule featuring a pyridazine ring and a primary alcohol. The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique physicochemical properties, including a high dipole moment and the capacity for hydrogen bonding[2][3]. These characteristics are pivotal in molecular recognition and can influence a molecule's pharmacokinetic profile in drug discovery[2][3]. The presence of the hydroxymethyl group further enhances its polarity and provides a site for hydrogen bond donation.

A thorough understanding of the solubility of this compound is a prerequisite for a multitude of applications. In synthetic chemistry, solvent selection is crucial for reaction efficiency and yield. For purification via crystallization, knowledge of solubility in different solvents at various temperatures is essential. In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or intermediate directly impacts its formulation, delivery, and bioavailability. This guide will provide the foundational knowledge and practical tools to systematically investigate the solubility of this compound.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamic interactions between solute and solvent molecules.[4][5] For this compound, the key molecular features influencing its solubility are its polarity, hydrogen bonding capability, and molecular size.

Polarity and Dipole Moment

The pyridazine ring is known to be more polar than pyridine and possesses a significant dipole moment.[6][7] The two adjacent nitrogen atoms create an electron-deficient ring system, leading to a separation of charge. The addition of a methyl group and a hydroxymethyl group to this ring further influences its electronic distribution and overall polarity. It is anticipated that this compound will exhibit a notable dipole moment, rendering it more soluble in polar solvents.

Hydrogen Bonding

This compound has the capacity for both hydrogen bond donation and acceptance:

-

Hydrogen Bond Donor: The hydroxyl (-OH) group of the methanol substituent can act as a hydrogen bond donor.

-

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.[8][9][10]

This dual hydrogen bonding capability suggests that this compound will have a strong affinity for protic solvents (e.g., alcohols) and other polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate). The ability to form strong intermolecular interactions with the solvent is a key driver for overcoming the lattice energy of the solid solute and promoting dissolution.

Predicted Solubility Profile

Based on these structural features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and water, due to favorable hydrogen bonding and dipole-dipole interactions.[11]

-

Moderate Solubility: Expected in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate, which can engage in dipole-dipole interactions and act as hydrogen bond acceptors.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether, where the dominant intermolecular forces are weak van der Waals forces, which are insufficient to disrupt the stronger interactions within the polar solute.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section outlines a robust, step-by-step protocol for quantifying the solubility of this compound in various organic solvents. This method is based on the widely used shake-flask method, which is considered a gold standard for solubility determination.[4]

Materials and Equipment

Table 1: Materials and Equipment for Solubility Determination

| Category | Item |

| Chemicals | This compound (purity >97%) |

| Selected organic solvents (e.g., methanol, ethanol, acetone, etc.) | |

| Equipment | Analytical balance (± 0.1 mg) |

| Vials with screw caps (e.g., 4 mL or 8 mL) | |

| Temperature-controlled shaker or incubator | |

| Syringe filters (0.22 µm or 0.45 µm, solvent-compatible) | |

| Syringes | |

| High-Performance Liquid Chromatography (HPLC) system | |

| Volumetric flasks and pipettes |

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particulates.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) |

| Methanol | Polar Protic | > 100 |

| Ethanol | Polar Protic | > 100 |

| Water | Polar Protic | ~ 50 |

| Acetone | Polar Aprotic | ~ 75 |

| Acetonitrile | Polar Aprotic | ~ 30 |

| Ethyl Acetate | Polar Aprotic | ~ 20 |

| Dichloromethane | Polar Aprotic | ~ 10 |

| Toluene | Nonpolar | < 1 |

| Hexane | Nonpolar | < 0.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The interpretation of the solubility data should correlate with the theoretical principles discussed earlier. For instance, high solubility in methanol and ethanol would be attributed to the strong hydrogen bonding interactions between the solute's hydroxyl and pyridazine groups and the solvent's hydroxyl group. Conversely, the low solubility in hexane would be explained by the inability of the nonpolar solvent to overcome the strong intermolecular forces within the polar this compound solid.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a detailed, practical experimental protocol, researchers and drug development professionals can generate the critical data needed to advance their work. A systematic approach to solubility assessment is fundamental to the successful application of this and other novel chemical entities in various scientific disciplines.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Aerosol and Air Quality Research. (n.d.). Hydrogen Bonded Pyridine Dimer: A Possible Intermediate in the Electrocatalytic Reduction of Carbon Dioxide to Methanol. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). (5-Methylpyridin-3-yl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

- Hoffmann, R. (1968). Hydrogen Bonding in Pyridine'. Journal of the American Chemical Society, 90(6), 1475–1485.

-

Scite. (n.d.). Synthesis of Pyridazine Derivatives as Herbicides. Retrieved from [Link]

-

Study.com. (n.d.). Sketch the hydrogen bonding interaction you would expect to occur between pyridine and methanol. Retrieved from [Link]

- PubMed. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(1), 1-69.

-

Scilit. (n.d.). Hydrogen bonding of methanol with pyridine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Hydroxymethyl)pyridazine. Retrieved from [Link]

- MDPI. (2022).

-

PubChem. (n.d.). [5-(Trifluoromethyl)pyridazin-3-yl]methanol. Retrieved from [Link]

-

CORE. (n.d.). HYDROGEN BONDS BETWEEN PYRIDINE AND HALOFORMS – NEW INSIGHTS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

Methanex Corporation. (n.d.). Physical Properties of Pure Methanol. Retrieved from [Link]

-

MDPI. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]

-

Nazarbayev University. (2025). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

- MDPI. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. mdpi.com [mdpi.com]

- 7. scite.ai [scite.ai]

- 8. roaldhoffmann.com [roaldhoffmann.com]

- 9. homework.study.com [homework.study.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. research.nu.edu.kz [research.nu.edu.kz]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and History of Pyridazine Compounds

Abstract

The pyridazine ring, a 1,2-diazine heterocycle, represents a fascinating journey from a 19th-century chemical curiosity to a "privileged structure" in modern medicinal and agricultural chemistry.[1] Characterized by its unique physicochemical properties—including a high dipole moment, weak basicity, and robust hydrogen-bonding capabilities—the pyridazine scaffold has become integral to the development of novel therapeutic agents and functional materials.[2][3] This guide provides a comprehensive exploration of the discovery and historical evolution of pyridazine chemistry. We will trace its origins from the initial syntheses by pioneering chemists, detail the foundational synthetic methodologies that enabled its exploration, and chart its rise as a critical pharmacophore, culminating in the recent approval of pyridazine-containing drugs.[2] This narrative is grounded in seminal literature, offering researchers and drug development professionals both a historical perspective and field-proven insights into the causality behind key experimental advancements.

Part 1: The Dawn of Pyridazine Chemistry - A 19th Century Genesis

The story of pyridazine is intrinsically linked to the broader exploration of nitrogen-containing heterocycles and the development of foundational reagents in organic chemistry. The name "hydrazine" itself was first coined by the eminent German chemist Emil Fischer in 1875 during his work on organic derivatives of this novel N-N bonded compound.[4] Fischer's accidental discovery of phenylhydrazine in the same year proved to be a monumental breakthrough, providing a versatile reagent for reacting with carbonyl compounds.[5][6] This work, which was crucial for his later Nobel Prize-winning research on sugar structures, also laid the direct groundwork for the creation of the first pyridazine ring system.[7][8]

In the course of his investigations, Fischer prepared the first substituted pyridazine by condensing phenylhydrazine with levulinic acid, a 1,4-ketoacid.[9] This reaction established the fundamental principle of pyridazine synthesis: the cyclization of a C4 backbone with a hydrazine moiety. While Fischer created the first derivative, the unsubstituted parent heterocycle remained elusive for another decade. The term "pyridazine" was first proposed by Knorr in 1885 to describe the 1,2-diazine structure.[10] It was not until 1895 that Taüber successfully synthesized the parent pyridazine compound, completing the foundational discovery phase of this heterocyclic family.[10]

However, for over 70 years following these initial syntheses, pyridazines remained largely a subject of academic interest. This was primarily because, unlike other heterocycles such as pyrimidines, pyridazines are exceptionally rare in nature, which limited the impetus for their investigation.[9][11] The discovery of the first naturally occurring pyridazines, hexahydropyridazine amino acids produced by Streptomyces jamaicensis, in 1971 marked a turning point, sparking renewed interest in their biological potential.[10]

Historical Timeline of Key Discoveries

Caption: A timeline of milestone events in the history of pyridazine chemistry.

Part 2: Foundational Synthetic Methodologies

The synthesis of the pyridazine core almost universally relies on the reaction of a hydrazine source with a 1,4-difunctional carbon backbone.[12] The specific nature of the functional groups on the carbon chain dictates the final oxidation state and substitution pattern of the resulting heterocycle.

The 1,4-Dicarbonyl Condensation Route

The most direct and classical approach involves the condensation of hydrazine with a 1,4-diketone or a 4-ketoacid.[9][13] The reaction proceeds via the formation of a dihydropyridazine intermediate, which must then be oxidized to achieve the aromatic pyridazine ring.[14] This two-step process (condensation followed by oxidation) is often preferable because the direct synthesis from an unsaturated 1,4-diketone would require a starting material with a potentially unstable cis-double bond.[13][14]

Caption: General reaction scheme for pyridazine synthesis from 1,4-dicarbonyls.

The Maleic Anhydride Route

A highly versatile and widely used method for producing pyridazinones and their derivatives involves the condensation of hydrazine with maleic anhydride or its substituted analogues.[12][15] This pathway is particularly significant as it provides direct access to 3,6-dihydroxypyridazine (maleic hydrazide), a key intermediate for further functionalization.[9][16] The reaction is robust and can be performed at scale, making it industrially relevant.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride

This protocol is a representative example of the maleic anhydride route, demonstrating the formation of the core ring followed by functionalization. The causality for this multi-step process is clear: the initial condensation forms the stable pyridazinedione ring, which is then activated by chlorination with a reagent like phosphorus oxychloride (POCl₃) to create a reactive dichloropyridazine scaffold, ready for subsequent nucleophilic substitution reactions.

Step 1: Synthesis of 1,2-Dihydropyridazine-3,6-dione (Maleic Hydrazide)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of maleic anhydride (1.0 eq) in water or a suitable alcohol.

-

Hydrazine Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of hydrazine hydrate (1.0-1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.[17]

-

Cyclization: After the addition is complete, slowly warm the mixture to reflux and maintain for 2-4 hours. The cyclization and dehydration occur during this step to form the pyridazinedione ring.

-

Isolation: Cool the reaction mixture. The product, maleic hydrazide, will often precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[16]

Step 2: Chlorination to 3,6-Dichloropyridazine

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend the dried maleic hydrazide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours until the reaction is complete (monitor by TLC). The hydroxyl groups are substituted with chlorine atoms during this step.

-

Workup: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

-

Isolation and Purification: The solid product, 3,6-dichloropyridazine, will precipitate. Collect the solid by filtration, wash thoroughly with water to remove phosphoric acid, and dry. The crude product can be purified by recrystallization from ethanol or by sublimation.[16]

Part 3: Physicochemical Properties and Rise in Applied Science

The utility of the pyridazine ring in drug discovery and material science stems directly from its distinct electronic properties, which differentiate it from a simple phenyl ring or its other diazine isomers (pyrimidine and pyrazine).

| Property | Benzene | Pyridazine | Pyrimidine | Pyrazine |

| Formula | C₆H₆ | C₄H₄N₂ | C₄H₄N₂ | C₄H₄N₂ |

| Melting Point (°C) | 5.5 | -8 | 22 | 53 |

| Boiling Point (°C) | 80.1 | 208 | 123 | 115 |

| Dipole Moment (D) | 0 | ~3.9-4.2 | ~2.3 | 0 |

| Basicity (pKa) | N/A | 2.3 | 1.3 | 0.6 |

| Table 1: Comparison of Physicochemical Properties.[2][10] |

The two adjacent, electronegative nitrogen atoms create a significant dipole moment, making the pyridazine ring more polar and generally more water-soluble than a corresponding phenyl ring.[2][10] This high polarity and the presence of two lone pairs on the nitrogens make the pyridazine scaffold an excellent hydrogen bond acceptor, a critical feature for molecular recognition and binding to biological targets like proteins.[2][18]

The discovery that pyridazine derivatives possessed potent biological activity transformed the field. The pyridazine structure is now a recognized pharmacophore found in numerous herbicides, including credazine and pyridate, and a wide array of pharmaceuticals.[9]

| Compound | Class/Function | Significance/Year |

| Minaprine | MAO Inhibitor | An early pyridazine-based antidepressant approved in France (1972) but later withdrawn.[2] |

| Pyridate | Herbicide | An established agricultural product for post-emergence weed control.[9] |

| Cefozopran | Cephalosporin Antibiotic | A fourth-generation antibiotic containing a pyridazine moiety.[9] |

| Relugolix | GnRH Antagonist | One of the first FDA-approved drugs with a pyridazine core, used for treating prostate cancer and uterine fibroids.[2][3] |

| Deucravacitinib | TYK2 Inhibitor | A groundbreaking allosteric inhibitor for treating plaque psoriasis, highlighting modern applications of the scaffold.[2][3] |

| Table 2: Milestone Pyridazine-Containing Molecules. |

Part 4: Modern Drug Discovery and Future Outlook

The recent FDA approvals of Relugolix and Deucravacitinib have solidified pyridazine's status as a highly valuable heterocycle in modern drug discovery.[2][3] Chemists deploy the pyridazine ring to solve specific challenges in candidate optimization. Its inherent polarity can be used to reduce a molecule's lipophilicity, improve metabolic stability, and potentially reduce interactions with off-targets like the hERG potassium channel.[2]

The workflow for incorporating a pyridazine scaffold often involves a bioisosteric replacement strategy, where a phenyl ring or another heterocycle in a lead compound is swapped for a pyridazine to modulate its properties.

Caption: A conceptual workflow for pyridazine integration in a drug discovery program.

The journey of pyridazine from a laboratory synthesis to a life-changing therapeutic is a testament to the enduring power of fundamental chemical discovery. Its unique electronic and structural attributes ensure that it will remain a vital tool for scientists and researchers aiming to address complex challenges in medicine and beyond.

References

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Pyridazine - Wikipedia. (n.d.). Wikimedia Foundation. Retrieved January 20, 2026, from [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853–1921. Retrieved January 20, 2026, from [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved January 20, 2026, from [Link]

-

Fournier, J. H., & Miller, M. J. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4699. Retrieved January 20, 2026, from [Link]

-

Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. (n.d.). University of Karbala. Retrieved January 20, 2026, from [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 20, 2026, from [Link]

-

Döncző, B., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7032. Retrieved January 20, 2026, from [Link]

-

Pyridazine and its derivatives. (2015). Slideshare. Retrieved January 20, 2026, from [Link]

-

Mizzoni, R. H., & Spoerri, P. E. (1954). Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine. Journal of the American Chemical Society, 76(9), 2411–2413. Retrieved January 20, 2026, from [Link]

-

Mizzoni, R. H., & Spoerri, P. E. (1954). Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine. Journal of the American Chemical Society, 76(9), 2411–2413. Retrieved January 20, 2026, from [Link]

-

Singh, M. (2021). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! YouTube. Retrieved January 20, 2026, from [Link]

-

Emil Fischer – Facts. (n.d.). NobelPrize.org. Retrieved January 20, 2026, from [Link]

- Preparation method of 3, 6-dihydroxypyridazine. (2020). Google Patents.

-

Hydrazine - Wikipedia. (n.d.). Wikimedia Foundation. Retrieved January 20, 2026, from [Link]

-

Synthesis of Pyridazine. (n.d.). ChemTube3D. Retrieved January 20, 2026, from [Link]

-

de Oliveira, C. S. A., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 12(11), 1888–1894. Retrieved January 20, 2026, from [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. Retrieved January 20, 2026, from [Link]

-

Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved January 20, 2026, from [Link]

-

de Oliveira, C. S. A., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. Retrieved January 20, 2026, from [Link]

-

El-Emary, T. I. (2016). Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus Chimie, 19(9), 1055-1061. Retrieved January 20, 2026, from [Link]

-

Remane, H., & Nickelsen, K. (2022). Emil Fischer's Unsolved Case: Cleared Up after 120 Years – Infobox 1. ChemistryViews. Retrieved January 20, 2026, from [Link]

-

Ostrovska, G. V. (2018). Scientific investigations of the nobel prize winner emil fischer as a launching pad for the development of biochemistry. Ukrainian Biochemical Journal, 90(6), 101-110. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrazine - Wikipedia [en.wikipedia.org]

- 5. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 6. Emil Fischer's Unsolved Case: Cleared Up after 120 Years – Infobox 1 - ChemistryViews [chemistryviews.org]

- 7. nobelprize.org [nobelprize.org]

- 8. ukrbiochemjournal.org [ukrbiochemjournal.org]

- 9. Pyridazine - Wikipedia [en.wikipedia.org]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. iglobaljournal.com [iglobaljournal.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds [ns1.almerja.com]

- 14. chemtube3d.com [chemtube3d.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Bonding of (5-Methylpyridazin-3-yl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyridazine ring, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique physicochemical properties—including a significant dipole moment, robust hydrogen bonding capabilities, and the ability to serve as a less lipophilic bioisostere for a phenyl ring—make it a versatile and valuable core in drug design.[1][3]

This technical guide provides a detailed examination of a specific derivative, (5-Methylpyridazin-3-yl)methanol) . We will dissect its molecular architecture, explore the nuances of its chemical bonding, and analyze the intermolecular forces that dictate its behavior. Understanding these fundamental characteristics is paramount for leveraging this molecule's potential in the rational design of novel therapeutics, as its structure intrinsically governs its pharmacokinetic profile, metabolic stability, and interaction with biological targets.

Section 1: Molecular Architecture

The structure of this compound is built upon the foundational pyridazine ring, strategically functionalized to enhance its chemical utility. The molecule's identity and core properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₈N₂O | [4][5] |

| Molecular Weight | 124.14 g/mol | [4][5] |

| CAS Number | 1788044-13-2 | [4][5][6] |

| Core Scaffold | Pyridazine (1,2-Diazine) | [7] |

| Substituents | 3-(hydroxymethyl), 5-(methyl) | N/A |

The molecule consists of a planar, aromatic pyridazine ring. A methyl group (-CH₃) is attached at the C5 position, and a hydroxymethyl group (-CH₂OH) is at the C3 position.

Caption: Hydrogen bonding capabilities of the molecule.

Section 4: Structural Elucidation and Characterization Protocols

Confirming the chemical structure of this compound requires a suite of spectroscopic techniques. The following protocols describe the standard, self-validating methodologies for the unambiguous characterization of this compound.

Workflow for Structural Characterization

Caption: Standard workflow for molecular characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone. The predicted shifts are based on the known electronic effects within pyridazine systems. [8][9] Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable -OH proton.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of the ¹³C nucleus, 1024 or more scans may be required.

Expected Results:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.9 - 9.2 | s (singlet) | H4/H6 (ring proton) |

| ~7.5 - 7.8 | s (singlet) | H4/H6 (ring proton) | |

| ~4.5 - 5.0 | t (triplet) | -OH (hydroxyl proton, exchanges with D₂O) | |

| ~4.6 - 4.8 | d (doublet) | -CH₂- (methylene protons) | |

| ~2.3 - 2.6 | s (singlet) | -CH₃ (methyl protons) | |

| ¹³C | ~155 - 160 | - | C3 (carbon bearing -CH₂OH) |

| ~148 - 152 | - | C6 | |

| ~135 - 140 | - | C5 (carbon bearing -CH₃) | |

| ~120 - 125 | - | C4 | |

| ~60 - 65 | - | -CH₂- (methylene carbon) | |

| ~18 - 22 | - | -CH₃ (methyl carbon) |

Protocol 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. [10] Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add 16-32 scans to obtain a high signal-to-noise ratio.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2850 - 3100 | C-H stretch | Aromatic & Aliphatic C-H |

| 1550 - 1600 | C=N, C=C stretch | Pyridazine ring |

| 1400 - 1480 | C-H bend | -CH₂, -CH₃ |

| 1000 - 1150 | C-O stretch | Primary alcohol |

Protocol 3: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight and offers structural information through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, minimizing initial fragmentation and clearly showing the molecular ion. [11] Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion expected is the protonated molecule [M+H]⁺.

Expected Results:

| m/z Value | Ion | Interpretation |

| 125.07 | [M+H]⁺ | Protonated molecular ion (confirms MW of 124.14) |

| 107.06 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule |

| 94.06 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

Conclusion

This compound is a molecule whose chemical identity is defined by the interplay between its aromatic, π-deficient pyridazine core and its strategically placed functional groups. The sp² hybridized framework confers planarity and aromaticity, while the adjacent nitrogen atoms create a strong dipole moment and provide key hydrogen bond accepting sites. [3]The hydroxymethyl and methyl substituents further modulate the molecule's properties, with the former being crucial for providing both hydrogen bond donor and acceptor capabilities. This rich combination of structural and electronic features validates the classification of the pyridazine scaffold as a privileged structure in medicinal chemistry. [2][12][13]The detailed characterization protocols outlined herein provide a robust framework for the verification and study of this and related compounds, empowering researchers in the ongoing quest for novel and effective therapeutic agents.

References

**[3] The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

**[12] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). PubMed. Retrieved January 20, 2026, from [Link]

**[2] Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. Retrieved January 20, 2026, from [Link]

**[14] A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). IJCRT.org. Retrieved January 20, 2026, from [Link]

**[7] Pyridazine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

**[13] Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. Retrieved January 20, 2026, from [Link]

**[15] Pyridazine | C4H4N2 | CID 9259. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

**[11] Physical Properties of Pyridazines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

**[5] this compound (C007B-369811). (n.d.). Cenmed Enterprises. Retrieved January 20, 2026, from [Link]

**[10] SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved January 20, 2026, from [Link]

**[16] (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

**[17] Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

**[18] The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (2023). Baruch S. Blumberg Institute. Retrieved January 20, 2026, from [Link]

**[19] Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. (2021). ACS Omega. Retrieved January 20, 2026, from [Link]